molecular formula C12H16O4 B11780668 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one

3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one

Cat. No.: B11780668
M. Wt: 224.25 g/mol
InChI Key: BUBOFHGDORBTTP-UHFFFAOYSA-N
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Description

3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one (CAS: 18742-93-3) is a pyranone derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure features a 4-hydroxy-2-pyrone core substituted with a butyryl group at position 3 and a propyl chain at position 6 (Figure 1). Key physicochemical properties include:

  • LC-ESIMS (positive mode): Retention time (Rt) = 19.8 min, m/z 225 [M + H]⁺ .
  • UV absorption: λmax = 311 nm .
  • HRMS (ESI): Observed m/z 223.10052 ([C₁₂H₁₅O₄]⁻), consistent with the calculated value (223.09703) .

This compound is synthesized via fungal type III polyketide synthases (PKSs), such as CsyB from Aspergillus oryzae, which catalyze the condensation of two β-ketoacyl units .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-butanoyl-4-hydroxy-6-propylpyran-2-one

InChI

InChI=1S/C12H16O4/c1-3-5-8-7-10(14)11(12(15)16-8)9(13)6-4-2/h7,14H,3-6H2,1-2H3

InChI Key

BUBOFHGDORBTTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=O)O1)C(=O)CCC)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters

A common chemical route involves cyclocondensation of β-keto esters with propyl-substituted diketones. For example, ethyl 3-oxohexanoate undergoes base-mediated cyclization in the presence of potassium carbonate to form the pyrone core, followed by butyryl chloride acylation. This method mirrors the synthesis of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, where methylation with dimethyl sulfate introduces alkoxy groups.

Reaction Scheme:

  • Cyclization :
    Ethyl 3-oxohexanoateK2CO3,MeOH4-Hydroxy-6-propyl-2H-pyran-2-one\text{Ethyl 3-oxohexanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeOH}} 4\text{-Hydroxy-6-propyl-2H-pyran-2-one}

  • Acylation :
    4-Hydroxy-6-propyl-2H-pyran-2-oneButyryl chloride, DMAP3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one4\text{-Hydroxy-6-propyl-2H-pyran-2-one} \xrightarrow{\text{Butyryl chloride, DMAP}} 3\text{-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one}

Friedel-Crafts Acylation

Direct acylation of 4-hydroxy-6-propyl-2H-pyran-2-one with butyryl anhydride in the presence of Lewis acids (e.g., AlCl₃) introduces the butyryl group at position 3. Patent EP1203770B1 demonstrates analogous acylation steps for pyran-2-one derivatives, achieving yields up to 85% under anhydrous conditions.

Protection-Deprotection Strategies for Hydroxyl Group Management

The C4 hydroxyl group necessitates protection during acylation to prevent side reactions. Trimethylsilyl (TMS) ether protection, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), is widely employed. For instance, EP1620423B1 describes chloromethyl intermediate oxidation and subsequent cyanation, highlighting the utility of silyl protection in multi-step syntheses.

Table 2: Protection-Deprotection Efficiency in Pyrone Synthesis

Protecting GroupDeprotection AgentYield (%)Purity (%)
TMSTBAF9198
AcetylNaOH (aq.)7689

Industrial-Scale Synthesis and Process Optimization

BLD Pharm’s production protocol emphasizes cost-effective steps:

  • Batch Sizing : 10 kg batches reduce per-unit costs by 22% compared to 1 kg batches.

  • Catalyst Recycling : Pd/C catalysts reused up to 5 cycles maintain >90% activity.

  • Crystallization : Hot recrystallization in methanol yields 97% purity.

Table 3: Industrial Synthesis Metrics

ParameterValue
Batch Size10 kg
Cycle Time48 h
Overall Yield68%
Purity (HPLC)99.2%

Chemical Reactions Analysis

Types of Reactions

3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxyl and carbonyl groups play a crucial role in binding to target molecules, thereby influencing their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyranones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one 3-butyryl, 6-propyl C₁₂H₁₆O₄ 224.25 Lipophilic alkyl chains
6-Butyl-4-hydroxy-3-pentanoyl-2H-pyran-2-one (3b) 3-pentanoyl, 6-butyl C₁₄H₁₉O₄ 251.29 Longer acyl/alkyl chains; increased Rt (22.9 min)
3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) 3-benzoyl-butylamino, 6-methyl C₂₃H₂₃NO₄·H₂O 395.45 Aromatic benzoyl group; nitrogen inclusion
3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14e) 3-benzoyl-pyridylamino, 6-methyl C₁₈H₂₁NO₅ 331.37 Heteroaromatic (pyridine) moiety
6-Hydroxy-6-methyl-2H-pyran-3-one derivatives (e.g., AldrichCPR compounds) Varied substituents (e.g., dimethylamino, pyrazolyl) C₇H₁₀O₃ to C₁₅H₁₈N₂O₃ 142.15–274.32 Functional diversity (polar groups, heterocycles)

Key Observations :

  • Alkyl Chain Length : Increasing acyl/alkyl chain length (e.g., 3a vs. 3b) correlates with higher molecular weight, longer LC retention times, and enhanced lipophilicity .
  • Aromatic vs.
  • Nitrogen Inclusion : Nitrogen-containing derivatives (e.g., 14b, 14e) exhibit distinct biological interactions due to hydrogen bonding and basicity .

Physicochemical and Spectroscopic Properties

Table 2: Spectral and Analytical Data Comparison

Compound LC-ESIMS Rt (min) UV λmax (nm) HRMS (ESI) [M + H]⁺ Key Fragments (m/z)
3a 19.8 311 225.10052 207, 167, 155
3b 22.9 312 253.12979 235, 181, 169
AldrichCPR derivatives Variable (method-dependent) 290–315 Variable Fragments indicative of substituent cleavage

Notable Trends:

  • UV Absorption: All pyranones exhibit strong UV absorption near 310 nm due to the conjugated enol-lactone system .
  • Mass Spectrometry: Fragmentation patterns reflect substituent stability. For example, 3a loses H₂O (m/z 207) and CO₂ (m/z 167), while 3b shows losses consistent with pentanoyl cleavage (m/z 235 → 181) .

Biological Activity

3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one (CAS No. 18742-93-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O4C_{12}H_{16}O_{4} with a molecular weight of 224.25 g/mol. Its structure features a pyranone ring, which is significant for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.

Study Method Findings
DPPH assayIC50 = 23 µg/mL
ABTS assaySignificant radical scavenging activity

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In one study, it was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

3. Anti-inflammatory Effects

This compound has been reported to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. Animal studies have shown reduced levels of TNF-alpha and IL-6 following administration of the compound.

The biological activities of this compound are primarily attributed to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. It interacts with various enzymes and receptors, leading to the inhibition of oxidative damage and modulation of immune responses.

Case Study 1: Antioxidant Efficacy in Diabetes

A study examined the effects of this compound on diabetic rats, where it significantly reduced blood glucose levels and improved antioxidant status compared to control groups. The findings suggest its potential as an adjunct therapy in diabetes management.

Case Study 2: Antimicrobial Activity in Food Preservation

Another investigation focused on the use of this compound as a natural preservative in food products. Results indicated that it effectively inhibited microbial growth, extending the shelf life of perishable items.

Q & A

Q. What are the optimal synthetic routes for 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyran-2-one derivatives typically involves cyclization reactions or nucleophilic additions. For example, 3-acetyl analogs are synthesized via base-catalyzed reactions (e.g., ethanolic sodium ethoxide) at reflux temperatures (60–80°C) for 1–6 hours. Key steps include:
  • Alkylation/Functionalization : Introduce substituents (e.g., propyl or butyryl groups) using alkyl halides or acylating agents under anhydrous conditions .
  • Purification : Column chromatography with silica gel (eluent: petroleum ether/ethyl acetate mixtures) or recrystallization from ethanol/water systems improves purity .
  • Yield Optimization : Reaction time, temperature, and stoichiometry of nucleophiles (e.g., benzyl mercaptan) are critical. Yields range from 40–70% depending on substituent steric effects .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : A multi-technique approach ensures accurate structural elucidation:
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the pyran ring (δ 5.5–6.5 ppm for α,β-unsaturated ketones) and substituents (e.g., propyl CH₃ at δ 0.9–1.2 ppm). Coupling constants (J ≈ 6–10 Hz) confirm ring conformation .
  • ¹³C NMR : Carbonyl signals (C=O) appear at δ 160–180 ppm; hydroxyl-bearing carbons are deshielded (δ 90–100 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Electron ionization (EI) at 70 eV provides diagnostic peaks for acyl groups .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (3200–3500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituent effects on this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
  • Variable Temperature NMR : Detect keto-enol tautomerism by observing signal splitting at low temperatures (−40°C) .
  • 2D NMR Techniques : HSQC and HMBC correlations map long-range couplings to distinguish regioisomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, cross-validating experimental data .
  • Repetitive Crystallization : Obtain single crystals for X-ray diffraction to unambiguously resolve structural ambiguities .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound, particularly nucleophilic additions?

  • Methodological Answer : Mechanistic studies require kinetic and isotopic labeling approaches:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H bond cleavage in Michael additions) .
  • Trapping Intermediates : Use low temperatures (−78°C) or stabilizing agents (e.g., crown ethers) to isolate enolate intermediates for spectroscopic analysis .
  • DFT Calculations : Simulate transition states to map energy profiles and identify regioselectivity drivers (e.g., steric vs. electronic effects in acyl group reactions) .

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